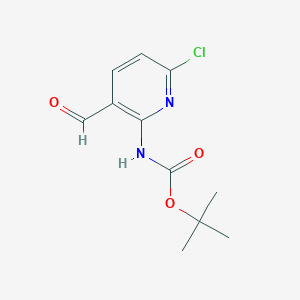

![molecular formula C14H17NO2 B1393288 Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid CAS No. 1160247-98-2](/img/structure/B1393288.png)

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

説明

Spiroindole and spirooxindole scaffolds, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Synthesis Analysis

An efficient and diastereoselective synthetic protocol for the construction of spiro[cyclohexane-1,3’-indolin]-3-en-2’-ones and spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones was provided by HOAc-mediated domino reaction of pinacoles with typical dienophiles, such as 3-methyleneoxindolines and 2-arylideneindane-1,3-diones, in ionic liquid [Bmim]Br . This domino reaction involved the in situ generation of 1,3-dienes from acid-mediated dehydration of various pinacoles and the sequential Diels−Alder reaction .

Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Chemical Reactions Analysis

The synthesis of the spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products in yields ranging from 65% to 91% .

Physical And Chemical Properties Analysis

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

科学的研究の応用

1. Synthesis of Spiro[cyclohexane-1,3’-indolines] in Ionic Liquid [Bmim]Br

- Summary of Application: This research focuses on the synthesis of spiro[cyclohexane-1,3’-indoline]-3-en-2’-ones and spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones using a HOAc-mediated domino reaction of pinacoles with typical dienophiles, such as 3-methyleneoxindolines and 2-arylideneindane-1,3-diones, in ionic liquid [Bmim]Br .

- Methods of Application: The domino reaction involved the in situ generation of 1,3-dienes from acid-mediated dehydration of various pinacoles and the sequential Diels−Alder reaction .

- Results or Outcomes: The advantages of this domino reaction included readily available starting materials, simple reaction conditions, broad scope of substrates, satisfactory yields, and high diastereoselectivity .

2. Synthesis of Spiro[cyclohexane-1,3’-indoline]-2,2’-diones

- Summary of Application: This research presents a method for the synthesis of spiro[cyclohexane-1,3’-indoline]-2,2’-diones by the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides .

- Methods of Application: The oxidation was carried out in AcOH at room temperature using a stoichiometric amount of Mn(OAc)3 .

- Results or Outcomes: The desired product was obtained as a racemic mixture in a low yield from the reaction mixture .

3. Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

- Summary of Application: This research highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .

- Methods of Application: The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .

- Results or Outcomes: The review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .

4. Practical Applications of Spiro Compounds

- Summary of Application: Spiro compounds have been translated into several practical applications which include marketed drugs, ophthalmic lenses, and sunscreens .

- Methods of Application: These compounds are used in the manufacturing process of these products .

- Results or Outcomes: The unique properties of spiro compounds have led to their use in a variety of applications, including auxiliary compounds in stereoselective syntheses, electronic displays, and optical data storage devices .

5. HOAc-Mediated Domino Diels–Alder Reaction

- Summary of Application: This research focuses on the synthesis of spiro[cyclohexane-1,3’-indolin]-3-en-2’-ones and spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones using a HOAc-mediated domino reaction of pinacoles with typical dienophiles, such as 3-methyleneoxindolines and 2-arylideneindane-1,3-diones, in ionic liquid [Bmim]Br .

- Methods of Application: The domino reaction involved the in situ generation of 1,3-dienes from acid-mediated dehydration of various pinacoles and the sequential Diels−Alder reaction .

- Results or Outcomes: The advantages of this domino reaction included readily available starting materials, simple reaction conditions, broad scope of substrates, satisfactory yields, and high diastereoselectivity .

6. Practical Applications of Spiro Compounds

- Summary of Application: Spiro compounds have been translated into several practical applications which include marketed drugs, ophthalmic lenses, and sunscreens .

- Methods of Application: These compounds are used in the manufacturing process of these products .

- Results or Outcomes: The unique properties of spiro compounds have led to their use in a variety of applications, including auxiliary compounds in stereoselective syntheses, electronic displays, and optical data storage devices .

将来の方向性

The development of efficient methodology for the construction of spiro[cyclohexane-1,3’-indoline] has attracted continual interest . In the past years, many elegant works have been developed for the synthesis of diverse spiro[cyclohexane-1,3’-indolines] . Therefore, future research could focus on finding new and efficient methodologies for accessing new spiroindolines and spiroindoles .

特性

IUPAC Name |

spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZTXXRITVXQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681022 | |

| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid | |

CAS RN |

1160247-98-2 | |

| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)

![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)